(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group at the 4-position of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group at the 4-position is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The BOC group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Major Products Formed
Substitution Reactions: Various substituted pyrrolidine derivatives.
Deprotection Reactions: Free amino pyrrolidine-2-carboxylic acid.
Coupling Reactions: Peptides and other amide-containing compounds.
Scientific Research Applications
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness
(2R,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the BOC protecting group. This combination allows for selective reactions and high stability during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18N2O4 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)6-4-7(8(13)14)12(11)5-6/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |
InChI Key |
KUTFVSLXVPIDQF-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](N(C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)C(=O)O |
Origin of Product |
United States |
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